molecular formula C15H14Cl2O4 B8275077 Ethyl 6,7-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Ethyl 6,7-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Cat. No.: B8275077
M. Wt: 329.2 g/mol
InChI Key: FPXVIWFJDDWRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate is a useful research compound. Its molecular formula is C15H14Cl2O4 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14Cl2O4

Molecular Weight

329.2 g/mol

IUPAC Name

ethyl 6,7-dichloro-1-hydroxy-4,4-dimethyl-3-oxonaphthalene-2-carboxylate

InChI

InChI=1S/C15H14Cl2O4/c1-4-21-14(20)11-12(18)7-5-9(16)10(17)6-8(7)15(2,3)13(11)19/h5-6,18H,4H2,1-3H3

InChI Key

FPXVIWFJDDWRQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2C(C1=O)(C)C)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (52.5 mL, 621 mmol) was added dropwise via an addition funnel to diethyl 2-(2-(3,4-dichlorophenyl)-2-methylpropanoyl)malonate (11.66 g, 31.1 mmol) cooled to 0° C. The reaction mixture was allowed to slowly warm to ambient temperature and then poured into a beaker of ice, diluted with 200 mL of EtOAc, added to a separatory funnel, partitioned with water, washed 2 times with 50 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound (9.61 g) as a white amorphous solid. MS (m/z)=329 (M+H)+.
Name
Quantity
52.5 mL
Type
reactant
Reaction Step One
Quantity
11.66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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